O-(2-Methoxyisopropyl)hydroxylamine
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Overview
Description
O-(2-Methoxyisopropyl)hydroxylamine: is a chemical compound with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol . It is also known by its IUPAC name O-(2-methoxypropan-2-yl)hydroxylamine . This compound is typically used in research and development settings and is not intended for medicinal or household use.
Preparation Methods
The synthesis of O-(2-Methoxyisopropyl)hydroxylamine involves specific reaction conditions and routes. One common method includes the reaction of hydroxylamine with 2-methoxypropane under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
O-(2-Methoxyisopropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are possible, where the methoxy group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(2-Methoxyisopropyl)hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and various chemical reactions.
Biology: The compound can be used in biochemical studies to understand specific molecular interactions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It is used in the production of other chemical compounds and materials
Mechanism of Action
The mechanism of action of O-(2-Methoxyisopropyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This interaction can lead to the formation of new chemical bonds and the modification of existing ones.
Comparison with Similar Compounds
O-(2-Methoxyisopropyl)hydroxylamine can be compared with other similar compounds, such as:
O-(2-methylpropyl)hydroxylamine: This compound has a similar structure but with a different alkyl group.
O-(2-methoxyethyl)hydroxylamine: Another similar compound with a different alkyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
O-(2-methoxypropan-2-yl)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(2,6-3)7-5/h5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWYTJZHQIXQCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)ON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544877 |
Source
|
Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-33-4 |
Source
|
Record name | O-(2-Methoxypropan-2-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-Methoxyisopropyl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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